molecular formula C8H13NO2 B13287154 6-Azaspiro[3.4]octane-8-carboxylic acid

6-Azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13287154
M. Wt: 155.19 g/mol
InChI Key: AJTKZEFIABHKGM-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)

InChI Key

AJTKZEFIABHKGM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Azaspiro[3.4]octane-8-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention for their ability to impart three-dimensionality, conformational rigidity, and improved metabolic stability to drug candidates.[1][2] 6-Azaspiro[3.4]octane-8-carboxylic acid, a unique constrained amino acid analogue, stands at the forefront of this chemical space, offering a compelling structural motif for the design of next-generation therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its role as a bioisostere of proline and γ-aminobutyric acid (GABA).

Chemical Structure and Physicochemical Properties

6-Azaspiro[3.4]octane-8-carboxylic acid is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a pyrrolidine ring share a common carbon atom. The carboxylic acid moiety at the 8-position of the cyclopentane ring and the secondary amine in the pyrrolidine ring are key functional groups that govern its chemical behavior and biological interactions.

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C", pos="0,1.5!"]; C5 [label="C"]; C6 [label="N", pos="1.5,0!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="O", pos="3,-1!"]; C10 [label="O", pos="3,1!"]; H1 [label="H"];

// Edges for the cyclopentane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Edges for the pyrrolidine ring C1 -- C6; C6 -- C7; C7 -- C8; C8 -- C1;

// Edges for the carboxylic acid group C3 -- C9 [label="=O"]; C3 -- C10; C10 -- H1;

// Positioning nodes (example) C1 [pos="0,0!"]; C2 [pos="-1.5,0!"]; C5 [pos="-0.75, -1.3!"]; C8 [pos="0.75, -1.3!"]; C7 [pos="1.5, -0.75!"];

} Caption: Chemical structure of 6-Azaspiro[3.4]octane-8-carboxylic acid.

Table 1: Physicochemical Properties of 6-Azaspiro[3.4]octane-8-carboxylic acid

PropertyValueSource
CAS Number 1537744-20-9[Vendor Information]
Molecular Formula C₈H₁₃NO₂[3]
Molecular Weight 155.19 g/mol [Vendor Information]
IUPAC Name 6-Azaspiro[3.4]octane-8-carboxylic acid
SMILES C1CC2(C1)CNCC2C(=O)O[3]
InChI InChI=1S/C8H13NO2/c10-7(11)6-4-9-5-8(6)2-1-3-8/h6,9H,1-5H2,(H,10,11)[3]
Predicted XlogP -2.0[3]
Physical Form Expected to be a solid at room temperatureGeneral knowledge of similar amino acids
Solubility Expected to be soluble in water and polar organic solventsGeneral properties of amino acids

The Strategic Advantage in Drug Design: A Constrained Bioisostere

The rigid spirocyclic framework of 6-azaspiro[3.4]octane-8-carboxylic acid makes it an excellent constrained bioisostere for two crucial endogenous amino acids: proline and GABA.

Proline Analogue

Proline's unique cyclic structure imposes significant conformational constraints on peptides and proteins.[2][4][5] By replacing proline with 6-azaspiro[3.4]octane-8-carboxylic acid, medicinal chemists can introduce an even more rigidified scaffold. This can lead to:

  • Enhanced Receptor Affinity and Selectivity: The fixed orientation of the carboxylic acid and amine functionalities can promote more specific and higher-affinity interactions with biological targets.

  • Improved Metabolic Stability: The spirocyclic core can shield the molecule from enzymatic degradation, prolonging its half-life in vivo.

  • Modulation of Peptide Conformation: The defined geometry can be used to stabilize specific secondary structures, such as β-turns, in peptidomimetics.[4]

GABA Analogue

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its flexible structure allows it to adopt multiple conformations. 6-Azaspiro[3.4]octane-8-carboxylic acid can be viewed as a conformationally restricted GABA analogue. This structural constraint can be advantageous in designing subtype-selective GABA receptor modulators, potentially leading to drugs with improved efficacy and reduced side effects for conditions like epilepsy, anxiety, and neuropathic pain.[6]

Synthetic Strategies: A Plausible Pathway

G start Commercially Available Starting Materials (e.g., Cyclopentanone derivative and a suitable amine) step1 Step 1: Formation of a Precursor with Orthogonal Protecting Groups start->step1 step2 Step 2: Intramolecular Cyclization (e.g., Ring-Closing Metathesis or Intramolecular Alkylation) step1->step2 step3 Step 3: Functional Group Manipulation (e.g., Oxidation to Carboxylic Acid) step2->step3 step4 Step 4: Deprotection step3->step4 end_product 6-Azaspiro[3.4]octane-8-carboxylic acid step4->end_product

Experimental Protocol: A Representative Synthesis

The following protocol is a hypothetical, yet chemically sound, multi-step synthesis based on common organic chemistry transformations for constructing similar scaffolds.[1]

Step 1: Synthesis of a Protected Spirocyclic Precursor

  • Reaction Setup: To a solution of a suitable N-protected aminomethyl cyclopentane derivative (e.g., N-Boc-1-(aminomethyl)-1-(hydroxymethyl)cyclopentane) in an appropriate solvent like dichloromethane, add a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Execution: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.

  • Rationale: This step creates the electrophilic center necessary for the subsequent cyclization. The Boc protecting group is stable under these conditions and allows for selective deprotection later.

Step 2: Reductive Amination and Cyclization

  • Reaction Setup: Dissolve the aldehyde from Step 1 in a solvent such as methanol. Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Execution: Stir the reaction at room temperature. The reaction proceeds via the in-situ formation of an imine followed by reduction and spontaneous intramolecular cyclization to form the 6-azaspiro[3.4]octane ring system.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Rationale: This one-pot reaction is an efficient way to form the pyrrolidine ring.

Step 3: Introduction of the Carboxylic Acid Moiety

  • Reaction Setup: The specific functional group manipulations would depend on the starting materials. Assuming a precursor with a hydroxymethyl group at the desired position, an oxidation step would be required. Dissolve the protected spirocyclic alcohol in a suitable solvent mixture (e.g., acetonitrile, carbon tetrachloride, and water).

  • Execution: Add a catalytic amount of ruthenium(III) chloride and a stoichiometric amount of sodium periodate. Stir vigorously until the reaction is complete.

  • Work-up and Purification: Extract the product into an organic solvent, wash, dry, and purify.

  • Rationale: This powerful oxidation method efficiently converts primary alcohols to carboxylic acids.

Step 4: Deprotection

  • Reaction Setup: Dissolve the N-Boc protected 6-azaspiro[3.4]octane-8-carboxylic acid in a solvent like dioxane.

  • Execution: Add a strong acid, such as hydrochloric acid, and stir at room temperature.

  • Work-up and Purification: Evaporate the solvent to yield the hydrochloride salt of the final product. The free base can be obtained by neutralization.

  • Rationale: Acidic conditions are standard for the removal of the Boc protecting group.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure.

  • ¹H NMR: The spectrum would be complex due to the spirocyclic nature and the presence of multiple diastereotopic protons. Key signals would include a broad singlet for the N-H proton (exchangeable with D₂O), a downfield signal for the carboxylic acid proton, and a series of multiplets in the aliphatic region corresponding to the protons on the cyclopentane and pyrrolidine rings.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. A downfield signal for the carboxylic acid carbonyl carbon (around 170-180 ppm), and signals for the spiro carbon and the other aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and an N-H stretch for the secondary amine (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

6-Azaspiro[3.4]octane-8-carboxylic acid represents a promising and underexplored building block in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics with potentially improved pharmacological profiles. As a constrained analogue of proline and GABA, it offers a unique tool for probing receptor-ligand interactions and developing selective modulators of various biological targets. While the lack of extensive published data highlights a gap in the current literature, it also underscores the significant opportunity for further research into the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives. The development of robust and scalable synthetic routes will be crucial for unlocking the full potential of this versatile scaffold in the advancement of drug discovery.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(3), 833–838. [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 229-234.
  • 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. PubChem. [Link]

  • Karadeniz, U., & Dando, O. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 22(7), 1059. [Link]

  • Flores-Ortega, A., & Martinez, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. Journal of nanoscience and nanotechnology, 9(4), 2215–2225.

Sources

Molecular weight and formula of 6-Azaspiro[3.4]octane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Azaspiro[3.4]octane-8-carboxylic acid , a specialized spirocyclic amino acid scaffold used in medicinal chemistry.

Executive Summary

6-Azaspiro[3.4]octane-8-carboxylic acid is a conformationally restricted bicyclic amino acid. It serves as a critical building block in drug discovery, particularly as a proline surrogate or a


-turn inducer  in peptidomimetics. By fusing a cyclobutane ring to a pyrrolidine core at the C4 position (spiro junction), this scaffold locks the nitrogen vector and the carboxylate group into a specific spatial orientation, reducing the entropic penalty of ligand binding and improving metabolic stability against proteases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is characterized by a spiro[3.4]octane skeleton where the nitrogen atom resides at position 6 and the carboxylic acid at position 8. This specific regioisomer creates a unique vector distinct from standard spiro-prolines.

Key Data Summary
PropertySpecification
IUPAC Name 6-Azaspiro[3.4]octane-8-carboxylic acid
CAS Number 1955554-31-0 (Hydrochloride); 1537744-20-9 (Free Acid)
Molecular Formula

Molecular Weight 155.19 g/mol (Free Acid); 191.65 g/mol (HCl Salt)
SMILES C1CC2(C1)CNCC2C(=O)O
Core Scaffold Spiro[3.4]octane (Cyclobutane spiro-fused to Pyrrolidine)
pKa (Predicted) Carboxyl: ~3.8
LogP (Predicted) -0.5 to 0.2 (Highly polar, zwitterionic character)
Structural Visualization

The structure consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring. The numbering typically assigns the cyclobutane as atoms 1-3, the spiro carbon as 4, and the pyrrolidine ring atoms as 5-8.

  • Position 6 (Aza): The secondary amine (-NH-).

  • Position 8 (Carboxyl): The -COOH group, located adjacent to the spiro junction in the 5-membered ring.

Synthetic Methodology

The most robust and "field-proven" route to the 6-azaspiro[3.4]octane core, particularly carrying a carboxylate, is via 1,3-Dipolar Cycloaddition . This method allows for the convergent assembly of the spiro system from readily available precursors.

Core Protocol: [3+2] Cycloaddition Strategy

Reaction Logic: This protocol utilizes an azomethine ylide (generated in situ) reacting with methylene cyclobutane . The exocyclic double bond of methylene cyclobutane acts as the dipolarophile, while the glycine-derived ylide provides the pyrrolidine atoms and the carboxylate handle.

Step-by-Step Workflow
  • Precursor Preparation:

    • Dipolarophile: Methylene cyclobutane (commercially available or synthesized via Wittig reaction of cyclobutanone).

    • Dipole Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (for unsubstituted ring) or N-Benzylglycine ethyl ester + Paraformaldehyde (for the carboxylate derivative).

  • Cycloaddition Reaction:

    • Reagents: Methylene cyclobutane (1.2 equiv), N-Benzylglycine ethyl ester (1.0 equiv), Paraformaldehyde (excess), Toluene (Solvent).

    • Conditions: Reflux (Dean-Stark trap to remove water) for 12–24 hours.

    • Mechanism: Thermal condensation generates the azomethine ylide dipole, which undergoes a [3+2] cycloaddition across the exocyclic alkene of methylene cyclobutane.

    • Regioselectivity: The reaction produces a mixture of regioisomers. The steric bulk of the spiro center generally directs the carboxylate to the position adjacent to the spiro carbon (Position 8) or distal (Position 5), depending on the specific electronic conditions and catalysts used.

  • Deprotection & Isolation:

    • Ester Hydrolysis: Treat the intermediate ester with LiOH in THF/Water to liberate the free acid.

    • Debenzylation (if N-Benzyl used): Hydrogenation (

      
      , Pd/C, MeOH) removes the benzyl group to yield the secondary amine.
      
    • Salt Formation: Treatment with 4M HCl in dioxane precipitates the stable 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride .

Synthesis Start1 Cyclobutanone Step1 Wittig Reaction (Ph3P=CH2) Start1->Step1 Start2 Glycine Ethyl Ester Step2 [3+2] Cycloaddition (Paraformaldehyde, Toluene) Start2->Step2 Inter1 Methylene Cyclobutane Step1->Inter1 Inter1->Step2 Inter2 Spiro-Pyrrolidine Ester Step2->Inter2 Step3 Hydrolysis & Deprotection (LiOH; H2/Pd-C) Inter2->Step3 Final 6-Azaspiro[3.4]octane- 8-carboxylic Acid Step3->Final

Caption: Synthetic pathway via [3+2] cycloaddition of methylene cyclobutane and glycine-derived azomethine ylide.

Applications in Drug Discovery[7][8][9][10]

This scaffold is highly valued for its ability to modulate the physicochemical and pharmacokinetic properties of peptide-based drugs.

Proline Surrogate (Peptidomimetics)

In peptide chains, Proline plays a unique role in inducing turns (hairpin structures). Replacing Proline with 6-Azaspiro[3.4]octane-8-carboxylic acid introduces a bulkier, more rigid constraint.

  • Effect: It restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone more severely than Proline, potentially locking the peptide into a bioactive conformation (e.g., Type II
    
    
    -turn).
  • Benefit: Increased potency and selectivity for the target receptor.

Metabolic Stability

The spirocyclic quaternary carbon (C4) sterically shields the adjacent amide bonds from enzymatic hydrolysis.

  • Mechanism: Proteases often require a specific conformation to cleave peptide bonds. The rigidity of the spiro system prevents the adoption of the transition state required for cleavage, extending the half-life (

    
    ) of the drug in plasma.
    
Lipophilicity Modulation

While the core is aliphatic, the spiro-fusion changes the "shape" of the lipophilicity. Unlike linear alkyl chains, the spiro system adds bulk without significant rotatable bonds (lowering entropy penalty), which is favorable for crossing the Blood-Brain Barrier (BBB) in CNS drug design.

Analytical Characterization

To validate the synthesis of 6-Azaspiro[3.4]octane-8-carboxylic acid , the following analytical signals are diagnostic:

  • 1H NMR (D2O/DMSO-d6):

    • Cyclobutane Ring: Multiplets around

      
       1.8 – 2.4 ppm (6 protons).
      
    • Pyrrolidine Ring:

      • 
         protons (Position 7) appear as a multiplet or doublet of doublets around 
        
        
        
        3.2 – 3.6 ppm.
      • 
         protons (Position 5, adjacent to spiro) appear distinct, often shielded by the spiro ring current.
        
      • 
        -proton (Position 8, adjacent to COOH): A diagnostic triplet or dd around 
        
        
        
        4.0 – 4.5 ppm.
  • 13C NMR:

    • Spiro Carbon (C4): A quaternary signal typically around

      
       40–50 ppm, which disappears in DEPT-135 experiments.
      
    • Carbonyl (C=O): Characteristic peak at

      
       170–175 ppm.
      
  • Mass Spectrometry (ESI+):

    • Expect a molecular ion peak

      
       at m/z 156.2 .
      

References

  • PubChem. (n.d.). 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529. (General reference for azaspiro synthesis logic).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Retrieved from [Link]

An In-Depth Technical Guide on the Solubility of 6-Azaspiro[3.4]octane-8-carboxylic acid in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its journey through the drug discovery and development pipeline.[1][2] Poor solubility can hinder absorption, lead to variable bioavailability, and create significant formulation challenges.[3][4] This guide provides a comprehensive technical overview of the solubility characteristics of 6-Azaspiro[3.4]octane-8-carboxylic acid, a novel heterocyclic spiro-compound. Due to the limited availability of direct experimental data for this specific molecule, this document integrates theoretical predictions based on its unique structure with detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to assess the solubility of this and other novel chemical entities.

Introduction: The Significance of Solubility in Novel Scaffolds

6-Azaspiro[3.4]octane-8-carboxylic acid is a structurally unique molecule featuring a spirocyclic system, which imparts a three-dimensional architecture, fused with a heterocyclic pyrrolidine ring containing a secondary amine and a carboxylic acid. Such novel scaffolds are of high interest in medicinal chemistry as they provide access to new chemical space. However, their novelty also means that fundamental physicochemical properties like solubility are often unknown.

A drug's efficacy is contingent on its ability to dissolve in physiological fluids to be absorbed into the systemic circulation.[5] Therefore, a thorough understanding of a compound's solubility in both aqueous and organic media is paramount for:

  • Lead Optimization: Guiding structural modifications to enhance solubility and overall drug-like properties.[5]

  • Formulation Development: Designing appropriate delivery systems to ensure adequate bioavailability.[1]

  • In Vitro and In Vivo Assay Performance: Ensuring that experimental results are reliable and not confounded by poor solubility.[6]

This guide will first delve into a theoretical analysis of the expected solubility of 6-Azaspiro[3.4]octane-8-carboxylic acid, followed by robust, step-by-step experimental protocols for its empirical determination.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a molecule is governed by the interplay of its various structural features and their interactions with the solvent.

Molecular Structure of 6-Azaspiro[3.4]octane-8-carboxylic acid:

(Note: Stereochemistry is not specified in the topic and is shown arbitrarily)

Structural Contributions to Solubility
  • Hydrophilic (Water-Soluble) Moieties:

    • Carboxylic Acid (-COOH): This is a strongly polar group capable of acting as both a hydrogen bond donor and acceptor. It is acidic and will be predominantly ionized (deprotonated to -COO⁻) at pH values above its pKa, significantly increasing aqueous solubility.[7]

    • Secondary Amine (-NH-): This group is also polar and can act as a hydrogen bond donor and acceptor. As a base, it will be predominantly ionized (protonated to -NH₂⁺-) at pH values below its pKa, which also dramatically enhances water solubility.

  • Lipophilic (Lipid-Soluble) Moiety:

    • Spiro[3.4]octane framework: This fused ring system is composed of carbon and hydrogen atoms, creating a non-polar, hydrophobic scaffold that will favor solubility in organic solvents.

The Zwitterionic Nature and its Impact

Given the presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group, 6-Azaspiro[3.4]octane-8-carboxylic acid is an amino acid and can exist as a zwitterion . A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule.

  • pKa Estimation:

    • The pKa of a typical carboxylic acid is in the range of 4-5.[8]

    • The pKa of a protonated cyclic secondary amine is typically in the range of 9-11.[8][9]

  • pH-Dependent Solubility:

    • At low pH (e.g., pH < 2): The carboxylic acid will be protonated (-COOH) and the amine will be protonated (-NH₂⁺-), resulting in a net positive charge. The molecule is expected to be highly soluble in water.

    • At mid-range pH (e.g., pH 4-9): The molecule will likely exist predominantly as a zwitterion (-COO⁻ and -NH₂⁺-). Zwitterions often exhibit good aqueous solubility due to their high polarity, despite having a neutral overall charge.[10][11]

    • At high pH (e.g., pH > 11): The carboxylic acid will be deprotonated (-COO⁻) and the amine will be neutral (-NH-), resulting in a net negative charge and likely good water solubility.

The pH at which the molecule has a net zero charge is its isoelectric point (pI). At the pI, the solubility of amino acids is often at its minimum, though for many zwitterions, this minimum is still substantial.[11]

Lipophilicity Prediction (XlogP)

The predicted XlogP (a measure of lipophilicity) for the hydrochloride salt of 6-Azaspiro[3.4]octane-8-carboxylic acid is -2.0 .[12] A negative logP value indicates that the compound is substantially more soluble in water than in octanol. This strongly supports the prediction that the molecule is predominantly hydrophilic.

Predicted Solubility Summary

Based on this analysis, 6-Azaspiro[3.4]octane-8-carboxylic acid is predicted to be:

  • Highly soluble in aqueous solutions , with solubility being pH-dependent.

  • Sparingly soluble in non-polar organic solvents like hexane or toluene.

  • Moderately to highly soluble in polar organic solvents like ethanol and DMSO, which can solvate both the polar functional groups and the non-polar scaffold.

Experimental Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[6] It represents the true solubility of the most stable solid form of the compound. The "gold standard" for its determination is the Shake-Flask Method .[13]

Rationale for the Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility because it allows sufficient time for the system to reach equilibrium.[13] By ensuring an excess of the solid compound is present, the resulting solution is guaranteed to be saturated. This method is crucial for obtaining definitive solubility data for lead optimization and pre-formulation studies.[6]

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13]

  • Compound Addition: Add an excess amount of solid 6-Azaspiro[3.4]octane-8-carboxylic acid to a series of glass vials. A common practice is to add enough compound so that undissolved solid is clearly visible.

  • Solvent Addition: Add a precise volume of each pH buffer to the corresponding vials.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a prolonged period (24 to 72 hours) to ensure equilibrium is reached.[6][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation is the preferred method to pellet the excess solid before taking the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • pH Verification: Measure the pH of the final saturated solution to confirm it has not changed significantly during the experiment.[13]

Workflow Visualization: Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Precise Volume of pH Buffers A->B Step 1-2 C Seal and Shake (24-72h at constant T) B->C Step 3-4 D Centrifuge to Pellet Solid C->D Step 5 E Collect Supernatant D->E Step 5 F Quantify by HPLC or LC-MS E->F Step 6 Organic_Solubility_Workflow A Prepare Vials with Excess Compound B Add Panel of Organic Solvents A->B C Equilibrate via Shaking (24-72h, constant T) B->C D Separate Solid/Liquid (Centrifugation) C->D E Analyze Supernatant Concentration D->E

Caption: Protocol for Organic Solvent Solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative solubility data should be summarized in a structured table.

Summary of Solubility Data
Solvent SystempH (for aqueous)Temperature (°C)Solubility (µg/mL)Solubility (mM)Method
Aqueous Buffer1.225Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer4.525Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer6.825Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer7.425Experimental ValueCalculated ValueShake-Flask
Aqueous Buffer7.425Experimental ValueCalculated ValueNephelometry
EthanolN/A25Experimental ValueCalculated ValueShake-Flask
DMSON/A25Experimental ValueCalculated ValueShake-Flask
DichloromethaneN/A25Experimental ValueCalculated ValueShake-Flask
TolueneN/A25Experimental ValueCalculated ValueShake-Flask
HexaneN/A25Experimental ValueCalculated ValueShake-Flask

Conclusion

6-Azaspiro[3.4]octane-8-carboxylic acid is a hydrophilic, zwitterionic molecule that is predicted to have high aqueous solubility, particularly at acidic and basic pH values. Its solubility in non-polar organic solvents is expected to be low. While these theoretical predictions provide a strong foundation, empirical determination of solubility is indispensable in drug discovery and development. The detailed shake-flask and nephelometry protocols provided in this guide offer robust and reliable frameworks for researchers to quantitatively assess the solubility of this novel compound, thereby enabling informed decisions in lead optimization, formulation, and further preclinical development.

References

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • ACS Publications. (2014, March 10). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [Link]

  • PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry. [Link]

  • ResearchGate. (2025, November 28). Solubility of drug-like molecules in pure organic solvents with the CPA EoS. [Link]

  • National Center for Biotechnology Information. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. [Link]

  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Semantic Scholar. (2011, April 15). Solubility of drug-like molecules in pure organic solvents with the CPA EoS. [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

  • European Commission. (n.d.). ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubChem. (n.d.). 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride. [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]

  • PubChem. (n.d.). 6-oxaspiro[3.4]octane-8-carboxylic acid. [Link]

  • University of Rhode Island. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]

Sources

An In-Depth Technical Guide to the Medicinal Chemistry of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic Acid Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has increasingly turned towards molecules that embrace three-dimensionality. The era of "flat" aromatic compounds, while foundational, has given way to a more nuanced understanding of molecular recognition. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a particularly compelling class of structures.[1][2] Their inherent rigidity and defined spatial arrangement of functional groups offer a powerful tool to enhance binding affinity, modulate physicochemical properties, and explore novel regions of chemical space.[3] This guide focuses on a promising, yet underexplored scaffold: 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid. By dissecting its structural features and proposing pathways for its synthesis and evaluation, we aim to provide a comprehensive resource for researchers engaged in the design of next-generation therapeutics, particularly for challenging targets within the central nervous system (CNS).

The 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic Acid Scaffold: A Conformationally Restricted GABA Analog

The core structure of 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid presents a fascinating amalgamation of key pharmacophoric elements. It can be conceptualized as a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[4] The spirocyclic framework locks the amino and carboxylic acid moieties into a specific spatial orientation, a strategy that can lead to enhanced potency and selectivity for its biological target.

The incorporation of an oxetane ring is also noteworthy. The oxetane motif is a recognized bioisostere for gem-dimethyl and carbonyl groups, and its presence can favorably modulate metabolic stability and aqueous solubility. The pyrrolidine ring, containing the secondary amine, provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Given these structural features, the 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid scaffold is a prime candidate for targeting neurotransmitter transporters, particularly the GABA transporters (GATs). Inhibitors of GATs have shown therapeutic potential in the treatment of epilepsy, anxiety, and other neurological disorders.[3]

Synthetic Strategies Towards 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic Acid Analogs

While a specific, detailed synthesis for 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is not yet prevalent in the public domain, a plausible and robust synthetic route can be proposed based on established methodologies for the construction of similar spirocyclic systems.[5] A key disconnection approach involves the synthesis of a suitable spirocyclic ester precursor, followed by hydrolysis to the target carboxylic acid. The commercial availability of a closely related analog, ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate, strongly supports the feasibility of such a route.[6][7]

A proposed synthetic pathway is outlined below, commencing from a protected 3-oxopiperidine derivative.

Synthetic_Pathway A 1-Boc-3-oxopiperidine B Spirocyclic oxetane intermediate A->B Corey-Chaykovsky Reaction (or similar) C N-protected 2-oxa-6-azaspiro[3.4]octane B->C Ring-opening/closing cascade D Ethyl 6-Boc-2-oxa-6-azaspiro[3.4]octane-8-carboxylate C->D Carboxylation strategy E Final Analog (N-substituted) D->E 1. Boc deprotection 2. N-alkylation/arylation F 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid (Target) E->F Ester Hydrolysis

Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid analogs.

Key Synthetic Transformations: A Mechanistic Perspective

The cornerstone of this proposed synthesis is the construction of the spirocyclic oxetane. A robust method for this transformation is the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfur ylide to form an epoxide, followed by an intramolecular ring-opening and re-closing cascade to form the oxetane. The choice of protecting group on the piperidine nitrogen is crucial to ensure compatibility with the reaction conditions.

Once the 2-oxa-6-azaspiro[3.4]octane core is established, the introduction of the carboxylic acid functionality at the 8-position can be achieved through various carboxylation strategies. A common approach involves the formation of a stabilized carbanion adjacent to the nitrogen, followed by quenching with a carboxylating agent like diethyl carbonate.

The final steps involve the diversification of the scaffold. The protecting group on the nitrogen can be removed, and a variety of substituents can be introduced via N-alkylation, N-arylation, or acylation reactions. This allows for the systematic exploration of the SAR. Finally, hydrolysis of the ester under basic or acidic conditions will yield the target carboxylic acid.

Structure-Activity Relationships (SAR) and Analog Design

The design of potent and selective analogs of 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid will be guided by the established SAR of known GABA uptake inhibitors. The general pharmacophore for GAT inhibitors consists of a GABA-like amino acid core and a lipophilic moiety that enhances binding affinity and brain penetration.

SAR_Hypothesis Core 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid Core Scaffold N-substituent (R) Carboxylic Acid R_group Lipophilic Moiety (e.g., biaryl, long alkyl chain) - Modulates potency and selectivity - Influences physicochemical properties (logP, solubility) Core:f2->R_group COOH_group Carboxylic Acid - Essential for interaction with transporter - Can be esterified to create prodrugs Core:f3->COOH_group Spiro_scaffold Spirocyclic Core - Provides conformational rigidity - Influences stereochemistry and 3D shape Core:f1->Spiro_scaffold

Caption: Key modification points for SAR studies of 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid analogs.

Data-Driven Analog Design: A Tabular Approach

To systematically explore the SAR, a library of analogs should be synthesized with variations at the nitrogen atom. The following table outlines a hypothetical set of initial analogs and the rationale for their design.

Analog ID N-Substituent (R) Rationale Predicted Effect on Potency Predicted Effect on logP
I-1 HParent compound, baseline activityBaselineLow
I-2 BenzylIntroduction of a simple lipophilic groupIncreaseModerate
I-3 4,4-DiphenylbutylMimics the lipophilic tail of potent GAT-1 inhibitorsSignificant IncreaseHigh
I-4 (4-methoxyphenyl)methylExplores electronic effects of the aromatic ringModerate IncreaseModerate
I-5 CyclohexylmethylIntroduces a non-aromatic lipophilic groupIncreaseHigh

This initial set of analogs will provide valuable insights into the SAR and guide the design of subsequent generations of compounds with optimized properties.

Experimental Protocols for Biological Evaluation

The primary biological evaluation of 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid analogs will focus on their ability to inhibit GABA uptake. A robust and widely used method is the [³H]GABA uptake assay using cells stably expressing the target GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or GAT-4).

GABA_Uptake_Assay Start Seed HEK293 cells expressing GAT-1 in 96-well plates Incubate Incubate with test compound (various concentrations) Start->Incubate Add_GABA Add [3H]GABA and unlabeled GABA Incubate->Add_GABA Stop Terminate uptake with ice-cold buffer Add_GABA->Stop Wash Wash cells to remove unbound [3H]GABA Stop->Wash Lyse Lyse cells Wash->Lyse Scintillation Measure radioactivity using liquid scintillation counting Lyse->Scintillation Analyze Calculate IC50 values Scintillation->Analyze

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Protocol: [³H]GABA Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing the human GABA transporter GAT-1

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Plating: Seed the HEK293-hGAT-1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Pre-incubation: Wash the cell monolayer with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to each well. The final concentration of GABA should be close to its Kₘ for the transporter.

  • Uptake Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀ value) by non-linear regression analysis.

In Vitro ADME Profiling: A Gateway to In Vivo Success

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the analogs is critical for their successful development as drug candidates. A standard panel of in vitro ADME assays should be performed to identify potential liabilities.

Key In Vitro ADME Assays:

Assay Purpose Methodology
Metabolic Stability To assess the susceptibility of the compound to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time.
CYP450 Inhibition To evaluate the potential for drug-drug interactions.Incubation with specific cytochrome P450 enzymes and a probe substrate to determine the IC₅₀ of the test compound.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.Equilibrium dialysis or ultrafiltration.
Permeability To predict the intestinal absorption of the compound.Caco-2 or PAMPA assays.
Aqueous Solubility To assess the solubility of the compound, which impacts its absorption and formulation.Kinetic or thermodynamic solubility assays.

The data from these assays will be crucial for selecting analogs with a favorable pharmacokinetic profile for further in vivo studies.

Conclusion and Future Perspectives

The 2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid scaffold represents a promising starting point for the development of novel CNS-active agents. Its unique three-dimensional structure and potential as a conformationally restricted GABA analog make it an attractive target for medicinal chemists. The proposed synthetic strategies and biological evaluation protocols outlined in this guide provide a clear roadmap for the exploration of this novel chemical space.

Future research should focus on the synthesis and evaluation of a diverse library of analogs to establish a robust SAR. Further optimization of the lead compounds for potency, selectivity, and pharmacokinetic properties will be essential for their progression towards clinical development. The insights gained from the study of this scaffold will not only advance the development of new therapeutics for neurological disorders but also contribute to the broader understanding of the role of molecular architecture in drug design.

References

  • An update on GABA analogs for CNS drug discovery. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis. Retrieved February 17, 2026, from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. Retrieved February 17, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (2015). PubMed. Retrieved February 17, 2026, from [Link]

  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. (2025). ResearchGate. Retrieved February 17, 2026, from [Link]

  • GABA-ANALOGOUS SPIROCYCLIC AMINO ACID ESTERS, 5. N-BENZYL-7-AZASPIRO[4.5]DECANE-1-CARBOXYLATES. (n.d.). Universitätsbibliothek Regensburg. Retrieved February 17, 2026, from [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ACS Publications. Retrieved February 17, 2026, from [Link]

  • 2-Oxa-6-azaspiro[3.4]octane. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators. (n.d.). Google Patents.
  • US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. (n.d.). Google Patents.

Sources

Methodological & Application

Amide coupling protocols using 6-Azaspiro[3.4]octane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of spirocyclic scaffolds, such as 6-Azaspiro[3.4]octane-8-carboxylic acid , has become a cornerstone strategy in fragment-based drug discovery (FBDD). These motifs offer high


 character, improved metabolic stability, and defined exit vectors compared to traditional flat aromatic spacers. However, the unique steric environment of the spiro[3.4] junction and the conformational rigidity of the pyrrolidine-like ring present distinct synthetic challenges—specifically, steric hindrance  reducing nucleophilicity and high susceptibility to racemization  at the C8 position during activation.

This guide details two validated protocols designed to maximize yield and enantiomeric excess (ee%) when utilizing this scaffold as either the acylating agent or the nucleophile.

Molecule Profile & Strategic Considerations

Compound: 6-Azaspiro[3.4]octane-8-carboxylic acid Class: Conformationally restricted


-proline analogue / Spirocyclic amino acid.
Key Structural Features: 
  • Spiro Junction (C4): Creates significant steric bulk, shielding the secondary amine (N6) and the carboxylic acid (C8).

  • Chiral Center (C8): The

    
    -proton at C8 is prone to abstraction under basic conditions, leading to oxazolone-mediated racemization.[1]
    
Critical Challenges
ChallengeMechanismImpactMitigation Strategy
Epimerization Base-mediated proton abstraction at C8 during carboxyl activation.[2]Loss of stereochemical integrity (dl-mixture).Use T3P with weak bases (Pyridine/NMM) or rapid activation (HATU) at low temp.
Steric Hindrance The cyclobutane ring at C4 sterically crowds the reaction centers.Sluggish reaction rates; incomplete conversion.Use high-activity coupling agents (HATU, T3P) and polar aprotic solvents (DMF, DMSO).
Oligomerization Unprotected amino-acid self-coupling.Formation of dimers/trimers.Ensure orthogonal protection (e.g., N-Boc or N-Cbz) before activation.

Decision Matrix: Selecting the Right Protocol

The choice of reagents depends heavily on whether the spiro scaffold acts as the Acid (donor) or the Amine (acceptor).

CouplingLogic Start Start: Define Role of 6-Azaspiro[3.4]octane RoleAcid Role: Carboxylic Acid (N-Protected) Start->RoleAcid RoleAmine Role: Nucleophile (N-Unprotected) Start->RoleAmine CheckChiral Is C8 Chirality Critical? RoleAcid->CheckChiral CheckPartner Is Acid Partner Hindered? RoleAmine->CheckPartner ProtocolA PROTOCOL A: T3P + Pyridine (Max Retention of Stereochemistry) CheckChiral->ProtocolA Yes (High Risk) ProtocolB PROTOCOL B: HATU + DIPEA (Max Reactivity) CheckChiral->ProtocolB No (Achiral/Robust) CheckPartner->ProtocolB No ProtocolC PROTOCOL C: Acid Chloride or HATU/HOAt CheckPartner->ProtocolC Yes

Figure 1: Decision tree for reagent selection based on the role of the spirocyclic scaffold.

Protocol A: Low-Epimerization Coupling (Spiro as Acid)

Target: Coupling N-Boc-6-azaspiro[3.4]octane-8-carboxylic acid to a primary/secondary amine. Rationale: Propylphosphonic anhydride (T3P ) is the reagent of choice. Unlike uronium salts (HATU), T3P does not generate an initial charged active ester that is prone to rapid racemization. When paired with Pyridine (a weaker base than DIPEA), epimerization is virtually eliminated.

Reagents & Materials
  • Acid: N-Boc-6-azaspiro[3.4]octane-8-carboxylic acid (1.0 equiv).

  • Amine Partner: 1.1 – 1.2 equiv.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 4.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Procedure
  • Preparation: Dissolve the N-protected spiro acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Base Addition: Cool the reaction mixture to 0 °C (ice bath). Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Note: T3P is exothermic upon addition; maintain low temperature to suppress side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours. Monitor by LCMS.[3]

    • Optimization: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash sequence: Water

      
      0.5M HCl  (removes Pyridine and unreacted amine) 
      
      
      
      Sat. NaHCO
      
      
      (removes unreacted acid and phosphorus byproducts)
      
      
      Brine .
    • Why this works: T3P byproducts are highly water-soluble, simplifying purification compared to urea byproducts from EDC/DCC.[4]

Protocol B: High-Reactivity Coupling (Spiro as Amine)

Target: Coupling a generic carboxylic acid to 6-azaspiro[3.4]octane-8-carboxylate ester (or amide). Rationale: The secondary amine at position 6 is sterically shielded by the spiro-cyclobutane ring. Weak coupling agents (EDC/HOBt) often fail. HATU (or COMU ) is required to generate a highly reactive species (O-At ester) to force the coupling.

Reagents & Materials
  • Amine: 6-Azaspiro[3.4]octane derivative (Free base or HCl salt) (1.0 equiv).

  • Acid Partner: 1.1 – 1.2 equiv.

  • Coupling Agent: HATU (1.1 – 1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv; 4.0 equiv if using amine-HCl salt).

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure
  • Pre-Activation (Critical):

    • Dissolve the Carboxylic Acid Partner and HATU in DMF.

    • Add 1.0 equiv of DIPEA immediately.

    • Stir for 2–5 minutes (Yellow to orange color change).

    • Warning: Do not pre-activate for >10 mins; the active ester can degrade or racemize.

  • Coupling:

    • Add the Spiro Amine (dissolved in minimal DMF) to the activated acid mixture.

    • Add the remaining DIPEA (2.0–3.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

    • QC Check: If the mixture turns dark red/brown immediately, it may indicate excessive base concentration; ensure DIPEA is added slowly.

  • Quench: Add 10% citric acid solution or water to quench the excess HATU.

  • Workup: Extract with EtOAc/Ether. Wash with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Steric shielding of the amine (N6).Switch solvent to DMSO (increases rate). Increase Temp to 40-50°C (Risk: Racemization). Switch to Acid Chloride generation (Ghosez's reagent).
Racemization (>5% enantiomer) Base-catalyzed proton abstraction.Switch to Protocol A (T3P/Pyridine). Reduce base equivalents. Use Collidine instead of DIPEA.
Guanidinylation (+99 mass) HATU reacting with Amine directly.Ensure Acid is pre-activated with HATU before adding the Amine.
Incomplete Conversion Aggregation of peptide/intermediates.Add chaotropic salts (e.g., LiCl or KSCN ) to the reaction mixture to break H-bonds.

References

  • Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[4][7][8] Tetrahedron.

  • Patterson, A. W., et al. (2011). "Protection of α-Amino Acids as N-tert-Butyloxycarbonyl (Boc) Derivatives." Protocol Exchange.

  • ChemicalBook. (2025). "6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid Properties."

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Application Notes and Protocols for Boc-Protection and Deprotection of 6-Azaspiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 6-Azaspiro[3.3]heptanes and the Role of Boc Protection

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional diversity is paramount. Among these, 6-azaspiro[3.3]heptane and its derivatives have emerged as valuable building blocks.[1][2][3] These strained spirocyclic systems are increasingly utilized as bioisosteres for more common motifs like piperidine and morpholine, often conferring enhanced aqueous solubility, metabolic stability, and a fixed conformational rigidity that can be advantageous for target binding.[1][2][3][4]

The synthesis and functionalization of these valuable scaffolds frequently necessitate the use of protecting groups to mask the reactivity of the secondary amine. The tert-butyloxycarbonyl (Boc) group is an exceptionally well-suited protecting group for this purpose. Its widespread use stems from its ease of introduction under mild conditions, its robustness to a wide range of reagents (including basic and nucleophilic conditions, and catalytic hydrogenation), and, most critically, its facile removal under mild acidic conditions.[5][6] This orthogonality allows for selective manipulation of other functional groups within the molecule.

This technical guide provides an in-depth exploration of the Boc-protection and deprotection strategies specifically tailored for 6-azaspiro amines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and discuss critical parameters for achieving high-yielding and clean reactions.

Part 1: Boc-Protection of 6-Azaspiro[3.3]heptane

The introduction of the Boc group onto the secondary amine of a 6-azaspiro[3.3]heptane is typically accomplished through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O).[6] The reaction proceeds via the attack of the amine's lone pair on one of the electrophilic carbonyl carbons of the Boc anhydride.

Mechanism of Boc Protection

The reaction can be catalyzed by a base, which serves to deprotonate the amine, increasing its nucleophilicity.[7] However, for many secondary amines, the reaction can proceed efficiently without an external base.[8][9] The mechanism involves the formation of a tetrahedral intermediate, which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[7]

Boc_Protection_Mechanism cluster_0 Boc Protection of 6-Azaspiro[3.3]heptane amine 6-Azaspiro[3.3]heptane intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O boc2o->intermediate base Base (e.g., TEA) base->amine Deprotonation (optional) product N-Boc-6-azaspiro[3.3]heptane intermediate->product Collapse byproducts t-BuOH + CO₂ + Base-H⁺ intermediate->byproducts

Caption: Mechanism of Boc protection of 6-azaspiro[3.3]heptane.

Comparative Protocol Conditions for Boc Protection
ParameterProtocol A: Standard ConditionsProtocol B: DMAP Catalysis
Substrate 6-Azaspiro[3.3]heptane6-Azaspiro[3.3]heptane
Reagent Di-tert-butyl dicarbonate (Boc₂O)Di-tert-butyl dicarbonate (Boc₂O)
Base Triethylamine (TEA)4-Dimethylaminopyridine (DMAP) (catalytic)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetonitrile (ACN) or Dichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield >95%>95%
Key Insight A robust and widely applicable method. The use of a mild base like TEA can accelerate the reaction, particularly if the amine starting material is in its salt form.DMAP is a more potent catalyst and can be used in substoichiometric amounts.[10] This can be beneficial for less reactive or sterically hindered amines. However, care must be taken as DMAP can promote side reactions in some cases.[10]
Detailed Experimental Protocol: Boc-Protection of 6-Azaspiro[3.3]heptane

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

  • 6-Azaspiro[3.3]heptane hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and eluent (e.g., 20% Ethyl Acetate in Hexanes)

  • Ninhydrin stain

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-azaspiro[3.3]heptane hydrochloride (1.0 eq). Dissolve or suspend the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Basification: Cool the mixture in an ice bath to 0 °C. Add triethylamine (TEA) (2.2 eq) dropwise. Stir for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and generate the free amine.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring Reaction Progress (Self-Validation):

    • Prepare a TLC plate with three lanes: starting material (SM), co-spot (C), and reaction mixture (RM).

    • Spot the SM lane with a solution of the starting amine.

    • Spot the RM lane with a small aliquot from the reaction mixture.

    • Spot the C lane with both the starting material and the reaction mixture.

    • Develop the TLC plate in an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the plate using a ninhydrin stain. The starting amine will stain (typically purple or blue), while the Boc-protected product will not. The reaction is complete when the starting material spot is no longer visible in the RM lane.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any unreacted Boc₂O and residual base.

  • Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-6-azaspiro[3.3]heptane. The product is often of sufficient purity for subsequent steps.

Part 2: Boc-Deprotection of N-Boc-6-Azaspiro[3.3]heptane

The removal of the Boc group is most commonly achieved under acidic conditions.[6][11] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][12]

Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_1 Boc Deprotection of N-Boc-6-azaspiro[3.3]heptane boc_amine N-Boc-6-azaspiro[3.3]heptane protonated Protonated Intermediate boc_amine->protonated Protonation acid H⁺ (from TFA) acid->protonated carbamic_acid Carbamic Acid protonated->carbamic_acid Fragmentation tbutyl_cation t-Butyl Cation protonated->tbutyl_cation amine_salt 6-Azaspiro[3.3]heptane TFA Salt carbamic_acid->amine_salt Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tbutyl_cation->isobutylene -H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

The Challenge of the Tert-Butyl Cation and the Role of Scavengers

A critical consideration during Boc deprotection is the fate of the generated tert-butyl cation.[5] This reactive electrophile can potentially alkylate nucleophilic residues on the substrate or other molecules in the reaction mixture, leading to undesired byproducts.[5] To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the desired product.

Common Scavengers and Their Applications:

ScavengerApplication
Triisopropylsilane (TIS) A general and effective scavenger for most applications.
Triethylsilane (TES) Similar to TIS, often used interchangeably.
Water Can act as a scavenger, but may not be sufficient for highly sensitive substrates.
Thioanisole Particularly useful for protecting tryptophan and methionine residues in peptide synthesis from alkylation.
Detailed Experimental Protocol: TFA-Mediated Boc-Deprotection

This protocol outlines a robust method for the removal of the Boc group from N-Boc-6-azaspiro[3.3]heptane.

Materials:

  • N-Boc-6-azaspiro[3.3]heptane

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Reaction Setup: Dissolve the N-Boc-6-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Reagent Addition: To the stirring solution, add trifluoroacetic acid (TFA) (e.g., a 25-50% v/v solution of TFA in DCM). The reaction is typically exothermic, so slow addition may be necessary for larger scale reactions.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring Reaction Progress (Self-Validation):

    • Monitor the reaction by TLC (if the product is UV active) or by LC-MS.

    • For TLC, the deprotected amine will have a much lower Rf value than the Boc-protected starting material and should be ninhydrin-positive. The reaction is complete when the starting material is fully consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

    • Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.[8]

    • The product is typically obtained as the TFA salt, which is often a solid or a thick oil.

    • Precipitation (Optional): To obtain a solid product, dissolve the crude TFA salt in a minimal amount of a suitable solvent (e.g., methanol or DCM) and precipitate by adding cold diethyl ether. The resulting solid can be collected by filtration or centrifugation.

  • Neutralization (if the free amine is required):

    • To obtain the free amine, dissolve the crude TFA salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base until CO₂ evolution ceases.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free 6-azaspiro[3.3]heptane.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis and derivatization of 6-azaspiro[3.3]heptane scaffolds. The protocols detailed herein provide a reliable framework for both the introduction and removal of this versatile protecting group. By understanding the underlying mechanisms and potential side reactions, researchers can effectively leverage these strategies to advance their drug discovery and development programs, harnessing the unique potential of these valuable spirocyclic building blocks.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ResearchGate. (2009). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Retrieved from [Link]

  • PubMed. (2012, January 6). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • PubMed. (2009, August 20). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

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Application Note: Fsp3 Character Enhancement using Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of spirocyclic carboxylic acids—specifically spiro[3.3]heptane-2-carboxylic acid and its congeners—as three-dimensional (3D) bioisosteres for planar aromatic moieties. By increasing the Fraction of sp3-hybridized carbons (Fsp3 ), researchers can significantly improve aqueous solubility, reduce lipophilicity (LogD), and access novel intellectual property space while maintaining ligand-target vector alignment.[1] This note provides design rationales, comparative data, and validated protocols for synthesis and profiling.

Introduction: The Fsp3 Imperative

The "Escape from Flatland" theory, established by Lovering et al. (2009), posits that increasing the saturation of drug candidates correlates with higher clinical success rates.[2][3] Traditional high-throughput screening libraries are often dominated by flat, aromatic-rich compounds, which frequently suffer from poor solubility and non-specific binding (promiscuity).

Why Fsp3 Matters:

  • Solubility: Disruption of planar crystal packing energies improves aqueous solubility.

  • Selectivity: 3D architectures populate chemical space more effectively, allowing for specific lock-and-key interactions that flat molecules cannot achieve.[4]

  • Metabolic Stability: Replacing electron-rich aromatic rings can eliminate metabolic "soft spots" prone to P450-mediated oxidation (though aliphatic cages introduce their own metabolic considerations).

The Solution: Spirocyclic Carboxylic Acids

Spirocyclic acids serve as rigid, compact bioisosteres for benzoic acid and other planar acids. Unlike flexible alkyl chains, spirocycles maintain defined exit vectors, ensuring that pharmacophores remain correctly oriented in the binding pocket.

Design Strategy: Vectorial Alignment & Geometry

When replacing a phenyl ring with a spirocyclic scaffold, the primary challenge is maintaining the angle of the substituents (exit vectors).

  • Benzene (Meta/Para): Planar, 120° or 180° vectors.

  • Bicyclo[1.1.1]pentane: Collinear (180°), perfect for para-phenyl replacement.

  • Spiro[3.3]heptane: Non-collinear vectors.[5][6][7] This scaffold creates a "kinked" geometry that can mimic meta-substituted phenyl rings or access entirely new binding pockets that planar rings cannot reach.

Visualization: Structural Evolution

The following diagram illustrates the transition from a low-Fsp3 planar scaffold to a high-Fsp3 spirocyclic scaffold.

DesignStrategy cluster_0 Traditional Scaffold (Flat) cluster_1 cluster_2 Enhanced Scaffold (3D) Benzene Benzoic Acid (Planar, Fsp3 = 0) Step Bioisosteric Replacement Benzene->Step Remove Aromaticity Prop1 High LogD Low Solubility Benzene->Prop1 Spiro Spiro[3.3]heptane Acid (Rigid 3D, Fsp3 > 0.5) Step->Spiro Increase Solubility Maintain Vector Prop2 Lower LogD High Solubility Spiro->Prop2

Caption: Transition from planar benzoic acid to spiro[3.3]heptane-2-carboxylic acid, highlighting physicochemical shifts.

Comparative Data: Flat vs. Spiro

The following table summarizes the impact of replacing a phenyl ring with a spiro[3.3]heptane core in a representative amide coupling series (e.g., analogs of Sonidegib or similar carboxamide drugs).

PropertyBenzoic Acid Analog (Flat)Spiro[3.3]heptane Analog (3D)Impact
Fsp3 Score 0.250.65Significant Increase
LogD (pH 7.4) 3.82.1Improved (Lower Lipophilicity)
Solubility (PBS) < 5 µM> 150 µMDrastic Improvement
Metabolic Stability (HLM) High Clearance (Aromatic hydroxylation)Variable*Context Dependent
Selectivity Low (Promiscuous binding)High (Shape-driven)Enhanced

*Note on Metabolic Stability: While spirocycles remove aromatic oxidation liabilities, the aliphatic cage can be susceptible to oxidation. Stability is often improved, but experimental verification (Protocol B) is required.

Experimental Protocols

Protocol A: Amide Coupling of Spirocyclic Acids

Spirocyclic acids (e.g., spiro[3.3]heptane-2-carboxylic acid) are sterically more demanding than benzoic acid. Standard coupling conditions often require optimization of time and coupling reagents.

Reagents:

  • Acid: Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Procedure:

  • Activation: Dissolve the spiro-acid (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (0.12 mmol). Stir for 10 minutes to form the activated ester (O-At ester). Note: Visual color change to yellow/orange is common.

  • Addition: Add the amine (0.11 mmol).

  • Reaction: Stir at Room Temperature for 4–16 hours .

    • Critical Check: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C. The rigid spiro-core can hinder nucleophilic attack compared to planar systems.

  • Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes). Spiro-amides often lack UV activity compared to benzamides; ensure ELSD or LCMS detection is used during purification.

Protocol B: Physicochemical Profiling (Solubility & LogD)

To validate the Fsp3 enhancement, comparative profiling is mandatory.

Step 1: Kinetic Solubility (PBS)

  • Prepare 10 mM DMSO stock solutions of the Flat and Spiro analogs.

  • Spike 5 µL of stock into 495 µL of PBS (pH 7.4) (Final conc: 100 µM, 1% DMSO).

  • Shake for 24 hours at 25°C.

  • Filter (0.45 µm PVDF) to remove undissolved precipitate.

  • Analyze filtrate by HPLC-UV against a standard curve.

    • Success Metric: Spiro analog should show >10-fold solubility increase over the aromatic analog.

Step 2: LogD Determination (Shake-Flask)

  • Mix 1-Octanol (saturated with PBS) and PBS (saturated with Octanol) 1:1.

  • Add compound (50 µM final).[5] Vortex for 1 hour; centrifuge to separate phases.

  • Analyze both phases by LCMS.

  • Calculate:

    
    .
    

Workflow Visualization

The following Graphviz diagram outlines the iterative cycle of designing and validating spirocyclic enhancements.

Workflow Start Hit Identification (Low Solubility / Flat) Design Design: Fsp3 Enhancement Select Spiro Scaffold Start->Design Synth Synthesis (Protocol A) HATU/T3P Coupling Design->Synth QC QC: NMR & LCMS Confirm Structure Synth->QC Profile Profiling (Protocol B) Solubility & LogD QC->Profile Decision Is Solubility > 50µM? Profile->Decision Iterate Optimize Substituents (Reduce lipophilicity) Decision->Iterate No Final Lead Candidate (High Fsp3) Decision->Final Yes Iterate->Design

Caption: Iterative workflow for enhancing lead compounds using spirocyclic scaffolds.

Conclusion

Incorporating spirocyclic carboxylic acids like spiro[3.3]heptane is a proven strategy to "escape Flatland." By replacing planar aromatic rings with these rigid, aliphatic scaffolds, researchers can dramatically improve the physicochemical profile of a drug candidate without sacrificing the vectorial alignment necessary for target binding. While synthesis requires attention to steric factors, the resulting improvements in solubility and selectivity make this a high-value tactic in modern medicinal chemistry.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][5][8][9] Journal of Medicinal Chemistry.[5][8][9] [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][10] [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. [Link]

  • Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[6] Angewandte Chemie International Edition. [Link]

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[1] Expert Opinion on Drug Discovery. [Link]

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Troubleshooting & Optimization

Improving yield of spiro-ring formation in azaspiro[3.4]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azaspiro[3.4]octane Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of azaspiro[3.4]octanes. This guide is designed to provide in-depth, practical advice to overcome common challenges in the formation of this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you improve your reaction yields and streamline your synthetic efforts.

The azaspiro[3.4]octane core, which combines an azetidine with a cyclopentane ring, is a privileged motif in medicinal chemistry.[1] However, the construction of the strained four-membered azetidine ring often presents significant synthetic hurdles.[2] This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the azaspiro[3.4]octane core?

There are several effective strategies, but they generally fall into a few main categories:

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a 1-(aminomethyl)cyclopentyl derivative or a similar precursor bearing a nucleophilic nitrogen and an electrophilic carbon center separated by the appropriate number of atoms. The key is the formation of the strained azetidine ring.[2]

  • [3+2] Cycloaddition Reactions: These methods can be highly efficient for constructing the five-membered pyrrolidine ring of certain azaspiro[3.4]octane isomers. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can furnish the spirocyclic core in a convergent manner.[3][4]

  • Strain-Release Driven Spirocyclization: Newer methods leverage the inherent strain of highly reactive starting materials, such as bicyclo[1.1.0]butanes (BCBs), to drive the formation of the spirocyclic system.[5] Scandium-catalyzed spirocyclization of BCBs with azomethine imines is a notable example for synthesizing diazaspiro[3.4]octanes.[5]

  • Annulation Strategies: Synthesis can be approached by forming either the cyclopentane or the azetidine ring last. One reported facile synthesis of 2-azaspiro[3.4]octane explored three different routes, two involving the annulation of the four-membered ring and one involving the annulation of the five-membered ring.[6][7]

Q2: Why are the yields for azaspiro[3.4]octane synthesis, particularly the spirocyclization step, often low?

Low yields are a frequent challenge, primarily due to the thermodynamics and kinetics associated with forming a strained four-membered ring.[2] Key contributing factors include:

  • Ring Strain: The azetidine ring has significant angle strain (approximately 25.4 kcal/mol), making its formation less favorable than that of larger rings.[2]

  • Competing Intermolecular Reactions: At higher concentrations, the precursor molecules may react with each other to form dimers or polymers instead of cyclizing.[8]

  • Elimination Side Reactions: If the precursor has abstractable protons beta to the leaving group, elimination can compete with the desired intramolecular substitution, leading to unsaturated byproducts.

  • Poor Leaving Group: The rate of the intramolecular S(_N)2 reaction is highly dependent on the quality of the leaving group. A poor leaving group slows the cyclization, allowing side reactions to become more prominent.[8]

Troubleshooting Guide: Improving Spiro-Ring Formation

Problem 1: My intramolecular spirocyclization yield is consistently low (<30%). What are the first parameters I should investigate?

Low yields in these cyclizations are common, but a systematic approach to optimization can lead to significant improvements. Here’s a workflow to follow:

G start Low Yield Observed concentration Step 1: Verify High-Dilution Conditions start->concentration leaving_group Step 2: Assess Leaving Group (e.g., OTs, OMs, Halide) concentration->leaving_group High dilution confirmed base_screening Step 3: Screen a Range of Bases leaving_group->base_screening Good LG (e.g., OTs) confirmed temp_control Step 4: Optimize Temperature base_screening->temp_control Base selected solvent_effect Step 5: Evaluate Solvent Polarity temp_control->solvent_effect Temp. optimized yield_improved Yield Improved? solvent_effect->yield_improved success Success! yield_improved->success Yes reassess Reassess Precursor Design yield_improved->reassess No

  • Concentration (High-Dilution Principle): Intermolecular side reactions are a primary cause of low yields.[8]

    • Action: Perform the cyclization at a very low concentration (e.g., 0.01–0.05 M). Using a syringe pump to slowly add the precursor to a heated solution of the base and solvent can effectively maintain high-dilution conditions.

  • Leaving Group Efficiency: The cyclization is an intramolecular S(_N)2 reaction. A better leaving group will accelerate the desired reaction.

    • Action: If you are using a hydroxyl precursor, convert it to a better leaving group. Mesylates (-OMs) and tosylates (-OTs) are excellent choices. Halides (I > Br > Cl) are also effective.

  • Base Selection: The choice of base is critical. It needs to be strong enough to deprotonate the amine nucleophile (if it's protonated) but not so hindered or strong that it promotes elimination.

    • Action: Screen a variety of bases. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like DBU or proton sponge. Solid hydroxides like KOH and CsOH have also been shown to be effective in some spirocyclization reactions.[9]

Table 1: Comparison of Common Bases for Azetidine Formation

BaseTypeTypical Use CasePotential Issues
K₂CO₃ / Cs₂CO₃ Inorganic, WeakMild conditions, good for sensitive substrates.May not be strong enough for less reactive precursors.
NaH / KH Hydride, StrongWith amide or sulfonamide nucleophiles.Can promote elimination; requires anhydrous conditions.
DBU Organic, Non-nucleophilicGood for avoiding competing nucleophilic attack.Can favor elimination depending on the substrate.
t-BuOK Alkoxide, Strong, BulkyCan be effective but has a high propensity for elimination.High risk of elimination side products.
Problem 2: I'm observing a significant amount of an elimination byproduct. How can I minimize this?

Elimination is a common competitive pathway, especially when forming strained rings.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired cyclization.

  • Choose a Less Hindered Base: Bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base for elimination rather than facilitating the nucleophilic attack. A less hindered base like potassium carbonate or sodium hydride may be preferable.

  • Change the Solvent: A more polar, aprotic solvent (e.g., DMF, DMSO) can better solvate the transition state of the S(_N)2 reaction, potentially favoring it over elimination.

Problem 3: The choice of the nitrogen protecting group seems to affect my yield. Which protecting groups are best?

The N-protecting group has a profound electronic and steric influence on the reaction.[10]

  • Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), nosyl (Ns), or Boc (tert-butyloxycarbonyl) can increase the acidity of the N-H bond, facilitating deprotonation. However, they also decrease the nucleophilicity of the nitrogen. A careful balance is needed. The tosyl group is very common and often effective.

  • Bulky Groups: A very bulky protecting group (e.g., trityl) can sterically hinder the intramolecular cyclization.

  • Cleavability: Consider the ease of removal. A group that requires harsh conditions for deprotection might lead to the decomposition of the strained azetidine ring.[11] The Boc group is often a good choice as it can be removed under acidic conditions that are often tolerated by the azaspirocycle.

Recommendation: The N-tosyl group is a robust and frequently successful choice for these cyclizations. If deprotection proves difficult, N-Boc is an excellent alternative.

Experimental Protocol: Synthesis of N-Tosyl-2-azaspiro[3.4]octane via Intramolecular Cyclization

This protocol is a representative example based on common literature procedures for the intramolecular cyclization to form an azaspiro[3.4]octane core.

Step 1: Mesylation of (1-(hydroxymethyl)cyclopentyl)methanamine derivative

  • Dissolve the N-tosylated amino alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • In a separate flask, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) to anhydrous DMF to a concentration of 0.05 M under a nitrogen atmosphere.

  • Cool the NaH suspension to 0 °C.

  • Dissolve the crude mesylate from Step 1 in a small amount of anhydrous DMF.

  • Add the mesylate solution dropwise to the NaH suspension over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosyl-2-azaspiro[3.4]octane.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Cyclization AminoAlcohol N-Tosyl Amino Alcohol Mesylate Intermediate Mesylate AminoAlcohol->Mesylate MsCl, Et3N, DCM, 0 °C Spirocycle N-Tosyl-2-azaspiro[3.4]octane Mesylate->Spirocycle NaH, DMF, 0 °C to RT

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056–3065. [Link][6][7]

  • Wang, H., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(25), 6825–6830. [Link][5]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link][12]

  • ResearchGate. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link][3]

  • Huisman, M., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link][9]

  • ResearchGate. (2015). a) Selected azetidine‐containing spirocyclic pharmaceuticals.... [Link][1]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link][10]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link][11]

Sources

Troubleshooting amide bond formation with sterically hindered spiro acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SPIRO-8842 Subject: Troubleshooting amide bond formation with sterically hindered spiro acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Spiro" Paradox

You are likely here because your standard peptide coupling conditions (EDC/NHS, HATU/DIPEA) have failed. Spirocyclic acids are highly valued in drug discovery for their high fraction of sp3-hybridized carbons (


) and rigid 3D vectors. However, the very feature that makes them attractive—the quaternary spiro-carbon typically located 

to the carbonyl—creates a "steric wall."

This guide moves beyond standard protocols to address the specific physics of quaternary center coupling .

Diagnostic Workflow

Before selecting a reagent, diagnose your specific failure mode using the decision tree below.

CouplingDecisionTree cluster_legend Key Start Start: Analyze Failure Mode CheckChiral Is the Alpha-Carbon Chiral? Start->CheckChiral CheckConv Did LCMS show Active Ester? CheckChiral->CheckConv No (Achiral/Stable) T3P RECOMMENDATION: T3P (50% in EtOAc) + Pyridine (Low Epimerization) CheckChiral->T3P Yes (Risk of Racemization) Ghosez RECOMMENDATION: Ghosez's Reagent (Acid Chloride Route) CheckConv->Ghosez Yes (Stalled at OAt/OBt Ester) TFFH RECOMMENDATION: TFFH/BTFFH (Acyl Fluoride Route) CheckConv->TFFH No (No Activation Seen) Legend1 Decision Point Legend2 Protocol

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and reaction progress.

Issue #1: Reaction Stalling (The "Active Ester" Trap)

Symptom: LCMS shows full conversion of the starting acid to the activated ester (e.g., -OAt or -OBt intermediate), but the product does not form, even after 24 hours. Root Cause: The activating group (e.g., HOAt) is too bulky. When attached to a spiro-hindered carbonyl, it creates a "steric gear" that blocks the incoming amine.

Solution: Ghosez's Reagent (Acid Chloride Method)

We must switch to the smallest possible leaving group: the chloride. Standard thionyl chloride (


) is often too harsh (generating HCl). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.
Protocol A: Ghosez's Reagent Activation
  • Reagents: Spiro Acid (1.0 eq), Ghosez’s Reagent (1.2–1.5 eq), Dry DCM or CHCl3.

  • Step 1: Dissolve spiro acid in dry DCM (0.1 M).

  • Step 2: Add Ghosez’s reagent dropwise at 0°C.

  • Step 3: Stir at RT for 1–2 hours. Monitor: Quench a small aliquot with MeOH; check LCMS for the methyl ester.

  • Step 4: Once acid chloride is formed, add the amine (1.2 eq) and DIPEA (2.0 eq) (or Pyridine).

  • Step 5: If the amine is also hindered, add AgCN (1.0 eq) to act as a "silver pull" catalyst, further activating the chloride.

GhosezMechanism Acid Spiro Acid (R-COOH) Intermed Intermediate Chloro-enamine Acid->Intermed Attack Ghosez Ghosez's Reagent Ghosez->Intermed AcidCl Acid Chloride (R-COCl) Intermed->AcidCl - Amide byproduct Amide Final Amide AcidCl->Amide + Amine

Figure 2: Mechanism of neutral acid chloride formation using Ghosez's Reagent.

Issue #2: Epimerization (Racemization)

Symptom: You form the product, but the chiral center at the spiro-junction has scrambled (e.g., 50:50 dr). Root Cause: Slow coupling rates allow the activated acid to cyclize into an oxazolone (azlactone) intermediate, which rapidly racemizes.

Solution: T3P (Propylphosphonic Anhydride)

T3P is the gold standard for chiral preservation. It activates the acid as a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying purification.

Protocol B: Low-Epimerization T3P Coupling
  • Reagents: Spiro Acid (1.0 eq), Amine (1.1 eq), T3P (50% w/w in EtOAc, 2.0 eq), Pyridine (3.0 eq).

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible; polar solvents stabilize the racemizing ionic intermediates).

  • Step 1: Combine Acid, Amine, and Pyridine in EtOAc.

  • Step 2: Cool to 0°C.

  • Step 3: Add T3P solution dropwise.

  • Step 4: Allow to warm to RT.

  • Note: If reaction is slow, do not heat . Heating accelerates epimerization faster than coupling. Instead, increase concentration to 0.5 M.

Comparative Data: Epimerization Rates

Coupling Reagent Additive % Epimerization (Typical) Notes
HATU DIPEA 15–30% High risk for hindered chiral acids.
EDC HOBt 5–10% Slow kinetics; urea byproduct issues.
T3P Pyridine < 2% Best for chiral integrity.

| Ghosez | None | Variable | Acid chlorides can racemize via ketenes if base is too strong. |

Issue #3: Extreme Hindrance (Acyl Fluorides)

Symptom: Neither T3P nor Ghosez works. The system is "brick-dust" insoluble or sterically locked. Solution: Acyl Fluorides.[1][2] The C-F bond is strong yet highly reactive toward amines due to the high electronegativity of fluorine and the small atomic radius (low steric penalty).

Protocol C: TFFH/BTFFH Activation
  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Step 1: Mix Acid (1.0 eq) and TFFH (1.1 eq) in DCM.

  • Step 2: Add DIPEA (2.5 eq). Stir 30 mins to form Acyl Fluoride (monitor by F-NMR if possible).

  • Step 3: Add Amine.

  • Why it works: The acyl fluoride is stable to water (unlike the chloride) but reacts rapidly with amines.

Frequently Asked Questions (FAQ)

Q: Why do you recommend Pyridine over DIPEA for T3P couplings? A: DIPEA is sterically bulky and can sometimes hinder the approach of the amine in already crowded spiro-systems. Pyridine is planar, less hindered, and acts as an efficient proton shuttle without adding steric bulk to the transition state.

Q: My spiro acid is insoluble in DCM or EtOAc. Can I use DMF with Ghosez's reagent? A: No. DMF reacts with Ghosez's reagent (which is essentially a chloro-enamine) to form Vilsmeier-Haack intermediates, destroying your reagent. If you must use a polar solvent with Ghosez, use Sulfolane or NMP (though NMP can sometimes interfere). Ideally, suspend the acid in DCM; it often solubilizes as it converts to the acid chloride.

Q: Can I use HATU if I just heat it up? A: Heating a HATU reaction with a hindered spiro acid is a recipe for Curtius rearrangement (if azides are present) or massive epimerization. If HATU fails at RT, thermal forcing usually yields decomposition, not amide.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Chemical Reviews.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6][7] Chemical Society Reviews.

  • Devenea, A., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.[2][8] Organic & Biomolecular Chemistry.[2][9][10] (Specific reference for Ghosez Reagent utility).

  • Archimica (Euticals).T3P (Propylphosphonic Anhydride) Technical Guide.

Sources

Technical Support Center: Purification of 6-Azaspiro[3.4]octane-8-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-azaspiro[3.4]octane-8-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this unique and valuable class of spirocyclic scaffolds.[1][2] The inherent three-dimensional nature of these compounds offers significant advantages in medicinal chemistry, but can also present specific challenges during purification.[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of these derivatives. The methodologies described are grounded in established chemical principles and aim to provide a robust framework for achieving high purity of your target compounds.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of 6-azaspiro[3.4]octane-8-carboxylic acid derivatives and offers structured solutions.

Issue 1: Poor Separation of My Target Compound from Starting Materials or Byproducts During Column Chromatography.

Root Cause Analysis:

The polarity of 6-azaspiro[3.4]octane-8-carboxylic acid derivatives can be complex due to the presence of both a basic nitrogen atom and an acidic carboxylic acid group. This can lead to streaking on TLC plates and co-elution with impurities during column chromatography. The choice of stationary and mobile phases is critical for successful separation.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Protocols & Explanations:

  • Method Development with TLC: Before committing to a column, always optimize your separation on Thin-Layer Chromatography (TLC) plates.[6]

    • Pro-Tip: Spot your crude reaction mixture, your starting material, and any known byproducts on the same TLC plate to accurately assess separation.

  • Normal-Phase Chromatography (Silica Gel):

    • Solvent Systems: A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a gradient of methanol in dichloromethane (DCM) is often effective.

    • Tailing/Streaking: The basic nitrogen and acidic carboxylic acid can interact strongly with the acidic silica gel, causing tailing. To mitigate this:

      • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to saturate the acidic sites on the silica gel.

      • Alternatively, adding a small amount of acetic or formic acid can protonate the amine, which can sometimes improve peak shape.

  • Reverse-Phase Chromatography (C18):

    • When to Use: This is an excellent alternative when normal-phase chromatography fails, especially for highly polar derivatives.[3][7]

    • Mobile Phase: Typically, a gradient of acetonitrile or methanol in water is used.[3][7]

    • Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. This ensures that the carboxylic acid is protonated and the amine is in its ammonium salt form, leading to sharper peaks and more reproducible retention times.[7]

Stationary PhaseTypical Mobile PhaseAdditive ConsiderationBest For
Silica Gel Hexane/Ethyl Acetate or DCM/Methanol0.1-1% Triethylamine (for basic compounds) or Acetic AcidLess polar to moderately polar derivatives.
Alumina (Neutral/Basic) Hexane/Ethyl Acetate or DCM/MethanolOften not required, as alumina is less acidic than silica.Acid-sensitive compounds or to avoid tailing of basic amines.
C18 Reverse-Phase Water/Acetonitrile or Water/Methanol0.1% TFA or Formic AcidPolar derivatives.[7]
Issue 2: My Compound is a Solid, but I am Unable to Induce Crystallization.

Root Cause Analysis:

Successful recrystallization depends on the differential solubility of your compound in a given solvent at high and low temperatures.[8] Impurities can sometimes inhibit crystal formation. For zwitterionic compounds like amino acids, solubility can be highly pH-dependent.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting recrystallization.

Detailed Protocols & Explanations:

  • Single-Solvent Recrystallization:

    • Dissolve the impure solid in the minimum amount of a suitable hot solvent.[8]

    • If there are insoluble impurities, perform a hot filtration.[8]

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

    • Collect the crystals by vacuum filtration.[8]

  • Two-Solvent (Antisolvent) Recrystallization: [9]

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble.

    • Slowly add a solvent in which the compound is poorly soluble (the antisolvent) until the solution becomes cloudy.

    • Add a few drops of the first solvent until the solution becomes clear again.

    • Cool the solution slowly to induce crystallization.

  • pH Adjustment for Crystallization:

    • Since the molecule has both acidic and basic centers, its solubility is highly dependent on pH. You can often purify these compounds by exploiting this property.

    • Dissolve the crude material in an aqueous basic solution (e.g., 1M NaOH).

    • Wash the basic solution with an organic solvent (like ether or ethyl acetate) to remove neutral impurities.[10][11]

    • Slowly acidify the aqueous layer with an acid (e.g., 1M HCl) to the isoelectric point of your molecule. The pure compound should precipitate out.[11]

    • Collect the solid by filtration.

Issue 3: My Compound is a Racemic Mixture, and I Need to Separate the Enantiomers.

Root Cause Analysis:

Enantiomers have identical physical properties (solubility, melting point, polarity) and cannot be separated by standard chromatographic or recrystallization techniques. Chiral separation methods are required.[12][13]

Recommended Techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for enantiomeric separation at both analytical and preparative scales.[13]

    • Stationary Phases: A wide variety of chiral stationary phases (CSPs) are commercially available. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for many classes of compounds.[14]

    • Method Development: Screening different CSPs and mobile phases is essential to find the optimal separation conditions.[15]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster, greener alternative to HPLC for chiral separations.[15]

  • Diastereomeric Salt Formation and Recrystallization:

    • React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form a mixture of diastereomeric salts.

    • These diastereomeric salts have different solubilities and can often be separated by fractional crystallization.

    • After separating the desired diastereomeric salt, treat it with acid to liberate the enantiomerically pure carboxylic acid.

II. Frequently Asked Questions (FAQs)

Q1: My 6-azaspiro[3.4]octane-8-carboxylic acid derivative appears to be water-soluble. How does this affect my purification strategy?

A1: Water solubility requires modification of standard workup and purification procedures.

  • Extraction: During aqueous workups, your compound may partition into the aqueous layer. To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extracting with an organic solvent.[16] It is also advisable to perform multiple extractions with smaller volumes of organic solvent.

  • Chromatography: For water-soluble compounds, reverse-phase chromatography (C18) is typically the method of choice.[3][7] A mobile phase of water/acetonitrile or water/methanol with a TFA or formic acid modifier is a good starting point.

Q2: I am seeing significant tailing of my compound on a silica gel TLC plate, even with a polar eluent. What can I do?

A2: Tailing is a classic sign of strong interaction between your compound and the stationary phase. For a molecule with a basic nitrogen and a carboxylic acid, this is common on acidic silica gel.

  • Add a Modifier: As mentioned in the troubleshooting guide, add 0.1-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica. If your compound is more acidic, adding a small amount of acetic or formic acid can sometimes help.

  • Change Stationary Phase: Switch to a less acidic stationary phase like neutral or basic alumina.

Q3: How do I remove residual triphenylphosphine oxide (TPPO) from my reaction mixture?

A3: TPPO is a common byproduct of reactions like the Wittig or Mitsunobu reaction and can be challenging to remove due to its moderate polarity.

  • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent mixture like hexanes/ethyl acetate and removed by filtration.

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic azaspiro-compound will move to the aqueous layer, while the neutral TPPO will remain in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

  • Chromatography: If the above methods fail, careful column chromatography is required. TPPO has a characteristic appearance on TLC plates (streaky spot with a lower Rf).

Q4: What is the best way to confirm the purity of my final compound?

A4: A combination of techniques is always recommended for purity confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool to assess purity. A single peak in the chromatogram with the correct mass is a strong indicator of a pure compound.[7]

  • High-Performance Liquid Chromatography (HPLC): Using a standardized method, HPLC can provide a quantitative measure of purity (e.g., >95%).

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

References

  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.
  • Research and Reviews. Various Techniques of Chromatography.
  • Biology Discussion. Top 12 Types of Chromatographic Techniques | Biochemistry.
  • MilliporeSigma. Troubleshooting Purification Methods.
  • JSM Central. Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • Buchi.com. Chromatography.
  • University of Rochester. Workup Tips.
  • Nacalai. 3. Troubleshooting for Increased Pressure.
  • PMC. Crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate.
  • ResearchGate. How can I purify carboxylic acid?.
  • Benchchem. Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols.
  • LookChem. General procedures for the purification of Carboxylic acids.
  • Organic & Biomolecular Chemistry (RSC Publishing). Facile synthesis of 2-azaspiro[3.4]octane.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • Benchchem. A Comparative Guide to the Synthesis of Azaspirocycles.
  • chemistlibrary. Chiral Separation Techniques.
  • CUNY. Purification by Recrystallization.
  • The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • Unife. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.

Sources

Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Spiro Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Best Practices for Hygroscopic Spirocyclic Scaffolds

Executive Summary

Spirocyclic amino acids (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are high-value scaffolds in modern drug discovery due to their ability to impart 3D structural complexity and improve metabolic stability. However, their hydrochloride (HCl) salts are notoriously hygroscopic.[1] This is often due to the high lattice energy of the rigid spiro-skeleton competing with the hydration energy of the chloride ion, frequently resulting in amorphous solids that deliquesce (turn to liquid) upon exposure to atmospheric moisture.

This guide provides field-proven protocols to handle these materials without compromising stoichiometry or chemical integrity.

Module 1: Intake & Storage (The "Sticky Solid" Problem)

Q: My spiro-amino acid HCl salt arrived as a sticky gum or turned into an oil after opening. Is it degraded?

A: Not necessarily. This is likely deliquescence , not chemical degradation. Spiro HCl salts often lack the efficient crystal packing required to exclude water. When the Critical Relative Humidity (CRH) is exceeded, the solid absorbs enough atmospheric water to dissolve itself, forming a saturated solution (oil/gum).

Diagnostic Step: Run an LC-MS. If the parent mass (


) is intact and purity is unchanged, the material is salvageable.
Recovery Protocol: The "Dissolve & Lyophilize" Loop

Do not attempt to scrape sticky gums. You will lose material and introduce static errors.

  • Dissolution: Dissolve the entire gum in the minimum amount of HPLC-grade water or 1:1 Water/Acetonitrile.

  • Freezing: Flash freeze using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Place on a high-vacuum manifold (<0.05 mbar) for 24–48 hours.

    • Why? Lyophilization yields a fluffy amorphous powder with high surface area, which is easier to handle than a gum, though it remains hygroscopic.

  • Storage: Immediately transfer to a desiccator containing Phosphorus Pentoxide (

    
    ) or active silica gel.
    
Visualization: Recovery Workflow

RecoveryWorkflow Start Sticky/Gummy Solid Check LC-MS Check Start->Check Degraded Discard/Repurify Check->Degraded Impurities Found Intact Dissolve (H2O/MeCN) Check->Intact Parent Mass OK Freeze Flash Freeze Intact->Freeze Lyo Lyophilize (48h) Freeze->Lyo Store Store over P2O5 Lyo->Store

Figure 1: Decision matrix and workflow for recovering deliquesced spiro HCl salts.

Module 2: Precision Weighing

Q: The mass on my balance keeps increasing while I weigh the sample. How do I get an accurate reading?

A: You are observing the kinetics of water uptake in real-time. You cannot wait for the number to stabilize—it never will until the salt dissolves. You must use the Weighing by Difference technique.[2][3]

Protocol: Weighing by Difference

This method eliminates the error caused by the salt absorbing water on the balance pan.

  • Dry the Source: Ensure the source vial has been desiccated overnight.

  • Tare the Vial: Place the capped source vial containing the spiro salt on the analytical balance. Record the mass (

    
    ).[3]
    
  • Transfer: Remove the vial, take it to your reaction vessel, and quickly pour/spatula the approximate amount needed into the reactor.

  • Reweigh: Immediately recap the source vial and place it back on the balance. Record the new mass (

    
    ).
    
  • Calculate: Mass added =

    
    .
    

Technical Insight: By weighing the closed vial, you exclude atmospheric moisture from the measurement event. The water absorbed during the brief transfer affects the reactor content slightly but does not affect the accuracy of the measured mass subtracted from the source vial.

Module 3: Reaction Integration

Q: I am running a peptide coupling (EDC/NHS or HATU) and yields are low. Could the salt be the issue?

A: Yes. Two mechanisms are likely at play:

  • Water Interference: If your salt is 10-15% water by weight (common for deliquesced HCl salts), that water will hydrolyze your activated ester (e.g., O-acylisourea), quenching the reaction.

  • pH Mismatch: The HCl counter-ion is acidic. Standard coupling protocols require a basic pH. If you don't add enough tertiary amine (DIPEA/TEA) to neutralize the HCl plus deprotonate the amine, the reaction will stall.

Troubleshooting Table: Stoichiometry Adjustments
ParameterStandard ProtocolAdjustment for Spiro HCl SaltsReason
Base (DIPEA) 2.0 - 3.0 equiv3.5 - 5.0 equiv Neutralize HCl counter-ion + maintain basic pH.
Solvent DMF / DCMDMF + 4Å Mol. Sieves Scavenge water introduced by the hygroscopic salt.
Addition Order Mix allPre-activation Activate acid first; add spiro amine + base last.
Q: Can I just free-base the spiro amine to get rid of the HCl?

A: Yes, and this is often the best solution for sensitive chemistry. However, spiro amines are often amphiphilic (soluble in both water and organic solvents), making extraction difficult.

Protocol: "In-Situ" Free-Basing (Recommended)

Instead of aqueous extraction, use a solid-phase scavenger.

  • Dissolve the Spiro HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Add Polymer-Supported Carbonate (PS-CO3) resin (3.0 equiv).

  • Stir for 30–60 minutes. The HCl is scavenged by the resin.

  • Filter the resin. The filtrate contains the dry, free-base spiro amine ready for coupling.

Module 4: Salt Switching (Advanced Optimization)

Q: This HCl salt is unmanageable for scale-up. What are my alternatives?

A: If the HCl salt is amorphous and hygroscopic, you should screen for a counter-ion that encourages better crystal packing. For rigid spiro scaffolds, Tosylate and Fumarate are superior alternatives.

  • Tosylate (

    
    -Toluenesulfonate):  The large, flat aromatic ring of the tosylate anion can 
    
    
    
    -stack or pack efficiently against the rigid spiro backbone, often yielding non-hygroscopic crystals.
  • Fumarate: Often forms stable hydrogen-bonded networks that resist water uptake.

Visualization: Salt Selection Strategy

SaltSelection Problem Hygroscopic HCl Salt Screen Counter-ion Screen Problem->Screen Tosylate Tosylate (p-TsOH) Good for Crystallinity Screen->Tosylate 1st Choice Fumarate Fumarate Good for H-Bonding Screen->Fumarate 2nd Choice Mesylate Mesylate High Solubility (Risk: Hygroscopic) Screen->Mesylate If solubility is key

Figure 2: Strategic hierarchy for selecting alternative salt forms when HCl fails.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and hygroscopicity mechanisms).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. (Guidelines on humidity testing and stability). Link

  • University of Rochester. (n.d.). Tips & Tricks: Weighing Hygroscopic Solids. Department of Chemistry. Link

  • BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. (General protocols for hygroscopic HCl salts). Link

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Validation & Comparative

A Comparative Guide to Validating the Purity of Spirocyclic Building Blocks via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Analytical Challenge of Spirocyclic Scaffolds

Spirocyclic building blocks are increasingly sought-after motifs in modern drug discovery and materials science. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical properties and novel intellectual property. However, the very structural complexity that makes them attractive also presents significant analytical hurdles. Validating the purity of these compounds is not merely a matter of quantifying the primary component; it demands a nuanced approach to identify and resolve a spectrum of potential impurities, including diastereomers, enantiomers, and constitutional isomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of spirocyclic building blocks, grounded in field-proven insights and experimental data.

The Causality of Method Selection: Why a One-Size-Fits-All Approach Fails

Unlike more conventional achiral, planar molecules, the analysis of spirocycles requires careful consideration of their unique stereochemical features. The spiro-center, a single atom shared by two rings, creates a rigid, non-planar structure that can lead to complex isomeric mixtures. The choice of HPLC methodology is therefore dictated by the specific purity question being addressed: achiral purity (quantifying all non-target compounds) versus chiral purity (quantifying the enantiomeric or diastereomeric excess).

This guide will compare and contrast the following HPLC strategies:

  • Reversed-Phase (RP) HPLC: The workhorse of pharmaceutical analysis for achiral purity assessment.

  • Normal-Phase (NP) HPLC: Often the preferred starting point for chiral separations of spirocycles.[1]

  • Mixed-Mode Chromatography (MMC): An advanced technique offering unique selectivity for complex mixtures of polar and non-polar compounds.[2][3][4]

Achiral Purity Determination: Beyond Simple Peak Integration

The goal of achiral purity analysis is to separate the main spirocyclic compound from all other structurally distinct impurities, such as starting materials, by-products, and degradants.

Methodology Comparison: Reversed-Phase vs. Mixed-Mode HPLC

Reversed-phase HPLC, typically employing a C18 stationary phase, separates compounds primarily based on hydrophobicity.[3][5] While effective for a wide range of small molecules, it can struggle with highly polar or structurally similar compounds that are common in spirocycle synthesis.[6]

Mixed-mode chromatography (MMC) offers a powerful alternative by utilizing stationary phases with multiple interaction mechanisms, such as hydrophobic and ion-exchange functionalities.[2][4][7] This allows for enhanced selectivity, especially for complex samples containing both polar and non-polar analytes.[3][8]

Table 1: Performance Comparison of RP-HPLC and MMC for Achiral Purity of a Model Spirocyclic Amine

ParameterReversed-Phase (C18)Mixed-Mode (RP/Cation-Exchange)Rationale for Performance
Resolution (Rs) of Main Peak from Polar Impurity 1.2> 2.0MMC's ion-exchange character provides orthogonal selectivity for charged species.[4]
Peak Tailing Factor (Tf) 1.51.1The mixed-mode phase can mitigate secondary interactions that cause peak tailing.
Limit of Quantitation (LOQ) for Polar Impurity 0.05%0.02%Better peak shape and resolution lead to improved sensitivity.[9]
Method Robustness HighModerate to HighMMC methods can be more sensitive to mobile phase pH and ionic strength.[10]
Experimental Protocol: Achiral Purity via Mixed-Mode HPLC

This protocol is designed for a model spirocyclic compound containing a basic nitrogen, a common feature in pharmaceutical building blocks.

1. System and Column:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
  • Column: Acclaim™ Trinity™ P1 (3 µm, 2.1 x 100 mm) or equivalent mixed-mode column.
  • Column Temperature: 35 °C.

2. Mobile Phase:

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 0.4 mL/min.

3. Detection:

  • Wavelength: 254 nm (or the λmax of the analyte).

4. Sample Preparation:

  • Dissolve the spirocyclic building block in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
  • Filter through a 0.22 µm syringe filter before injection.
  • Injection Volume: 5 µL.

5. System Suitability:

  • Inject a standard solution containing the main compound and a known impurity.
  • Acceptance Criteria: Resolution (Rs) between the main peak and the impurity peak > 2.0; Tailing factor for the main peak < 1.5; Relative Standard Deviation (RSD) for six replicate injections < 2.0%.[11]

Causality Behind Choices:

  • Mixed-Mode Column: Chosen to provide both hydrophobic and ion-exchange retention mechanisms, which is ideal for separating compounds with varying polarity and charge states.[2][4]

  • Ammonium Formate Buffer: A volatile buffer compatible with mass spectrometry (MS) detection if further characterization of impurities is needed.[3]

  • pH 3.0: At this pH, a basic amine will be protonated, enhancing its interaction with the cation-exchange groups on the stationary phase, thereby improving retention and selectivity.[12]

  • Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities within a reasonable timeframe.[13]

Chiral Purity Determination: Resolving the Mirror Image

For spirocyclic compounds possessing one or more stereocenters, validating enantiomeric or diastereomeric purity is critical. Chiral HPLC, which employs a chiral stationary phase (CSP), is the gold standard for this analysis.[1][14]

Methodology Comparison: Normal-Phase vs. Reversed-Phase Chiral HPLC

The choice between normal-phase (NP) and reversed-phase (RP) chiral HPLC is a fundamental decision in method development.[1]

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[15] It is often the preferred starting point for chiral separations of spirocycles, particularly those with polar functional groups like alcohols, as it promotes strong hydrogen bonding interactions with the CSP, enhancing chiral recognition.[1]

  • Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase and a polar mobile phase. While widely used in achiral separations, it can be less effective for some chiral separations where polar interactions are key to enantiomeric recognition.

Table 2: Performance Comparison of NP and RP Chiral HPLC for a Model Spirocyclic Alcohol

ParameterNormal-Phase (Polysaccharide CSP)Reversed-Phase (Polysaccharide CSP)Rationale for Performance
Enantiomeric Resolution (Rs) 2.51.3NP conditions enhance the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on polysaccharide-based CSPs.[1][14]
Run Time 15 minutes25 minutesThe lower viscosity of NP mobile phases often allows for higher flow rates and faster separations.
Solvent Cost & Disposal Higher (Hexane)Lower (Methanol/Water)Aqueous mobile phases are generally less expensive and easier to dispose of.
Compatibility with MS PoorGood (with volatile buffers)Non-polar NP solvents are not readily compatible with electrospray ionization MS.
Experimental Protocol: Chiral Purity via Normal-Phase HPLC

This protocol is designed for the enantioselective analysis of a spirocyclic alcohol.

1. System and Column:

  • HPLC System: As above.
  • Column: Daicel Chiralpak® IA (5 µm, 4.6 x 250 mm) or equivalent polysaccharide-based CSP.
  • Column Temperature: 25 °C.

2. Mobile Phase:

  • Isocratic Mobile Phase: 90:10 Hexane / Isopropanol (v/v).
  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Wavelength: 220 nm (or where the analyte has sufficient absorbance).

4. Sample Preparation:

  • Dissolve the racemic standard and the test sample in the mobile phase to a concentration of 0.5 mg/mL.
  • Injection Volume: 10 µL.

5. Validation:

  • Inject the racemic standard to confirm the resolution of the two enantiomers.
  • Inject the test sample to determine the enantiomeric excess (% ee).
  • Calculation of % ee: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Causality Behind Choices:

  • Polysaccharide-based CSP: These are broad-spectrum chiral selectors effective for a wide variety of racemates, including many spirocyclic compounds.[1][16] Their chiral recognition mechanism relies on forming transient diastereomeric complexes through interactions like hydrogen bonding and π-π stacking.[14]

  • Hexane/Isopropanol Mobile Phase: A classic NP mobile phase. The isopropanol acts as the polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.

  • Isocratic Elution: Often sufficient for separating a single pair of enantiomers and provides better reproducibility than gradient elution.

Workflow and Decision-Making in Purity Validation

The validation of a spirocyclic building block's purity is a multi-step process. The following diagram illustrates a typical workflow.

HPLC_Validation_Workflow cluster_0 Phase 1: Achiral Purity Assessment cluster_1 Phase 2: Chiral Purity Assessment Start Spirocyclic Sample Dev_Achiral Develop Achiral Method (RP-HPLC or MMC) Start->Dev_Achiral Validate_Achiral Validate Method (Specificity, Linearity, Accuracy, Precision) Dev_Achiral->Validate_Achiral Achiral_Purity Determine Achiral Purity (%) Validate_Achiral->Achiral_Purity Is_Chiral Is the Compound Chiral? Achiral_Purity->Is_Chiral If Purity > 95% Dev_Chiral Develop Chiral Method (NP-HPLC Recommended Start) Is_Chiral->Dev_Chiral Final_Report Final Certificate of Analysis Is_Chiral->Final_Report If Achiral Validate_Chiral Validate Method (Specificity, Resolution) Dev_Chiral->Validate_Chiral Chiral_Purity Determine Enantiomeric/ Diastereomeric Excess (%) Validate_Chiral->Chiral_Purity Chiral_Purity->Final_Report

Caption: Workflow for comprehensive purity validation of spirocyclic compounds.

Conclusion: An Integrated Approach to Ensure Quality

Validating the purity of spirocyclic building blocks requires a tailored, multi-faceted HPLC strategy. While reversed-phase HPLC remains a viable tool for initial achiral screening, mixed-mode chromatography often provides superior resolution and sensitivity for complex mixtures containing polar impurities. For chiral spirocycles, normal-phase HPLC on a polysaccharide-based chiral stationary phase is a robust and often successful starting point for enantioselective analysis. By understanding the underlying principles of these techniques and applying a systematic approach to method development and validation, researchers can confidently ensure the quality and integrity of these valuable and structurally complex molecules, ultimately accelerating the drug discovery and development process.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • What is mixed-mode resin? The definitive guide to 2025. Bestchrom.
  • Mixed-Mode Chromatography—A Review. LCGC International.
  • Mixed-Mode Chromatography. Thermo Fisher Scientific.
  • Mixed Mode Chromatography. Sartorius.
  • Zhang K, Liu X. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. J Pharm Biomed Anal. 2016;128:73-88. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Chromservis.
  • Chiral column chromatography. Wikipedia. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):26-37.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. ResearchGate. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Polar Compounds. SIELC Technologies.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Azaspiro[3.4]octane-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 6-Azaspiro[3.4]octane-8-carboxylic acid CAS No: 1537744-20-9 (Free acid) / 1314388-77-6 (Boc-protected analog often encountered) Signal Word: WARNING [1][2]

As a Senior Application Scientist, I must emphasize that while this spirocyclic amino acid is a valuable building block in medicinal chemistry (often used to constrain peptide conformation), it presents specific handling challenges due to its zwitterionic nature and potential for respiratory irritation.

Core Hazards (GHS Classification):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[5][6][7][8]

Operational Directive: Treat this compound as a sensitizing agent until proven otherwise. All manipulation must occur within a controlled engineering environment to prevent mucosal exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling quantities >10 mg.

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory N95 / P2 Respirator (Minimum)Particle Size: Spirocyclic amino acids often crystallize as fine, electrostatic powders.[1] Inhalation risks sensitization of the upper respiratory tract.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Permeation: Amines can permeate latex. Nitrile offers superior chemical resistance against organic nitrogen compounds. Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Vapor/Dust Seal: Standard safety glasses are insufficient because airborne dust can bypass side shields. Goggles provide a complete seal against irritant particulates.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Exposure Control: Wrist gaps are the most common point of dermal exposure. Tyvek sleeves bridge the gap between the glove cuff and lab coat.

Operational Handling Protocol

This protocol uses a Self-Validating System : each step includes a "Check" to ensure safety before proceeding.

Phase A: Receipt & Storage
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.

  • Rationale: Secondary amines (in the spiro ring) are prone to absorbing atmospheric CO₂ to form carbamates, and carboxylic acids can decarboxylate under thermal stress.

  • Validation Check: Inspect physical appearance upon receipt. The compound should be a white to off-white powder . If it appears yellow or sticky, degradation has occurred; purification (recrystallization) is required before use.

Phase B: Weighing & Transfer
  • Location: Chemical Fume Hood or Powder Weighing Station . Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "flying."

  • Protocol:

    • Pre-weigh the receiving vessel (flask/vial) with a cap.

    • Transfer solid using a spatula. Do not pour.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use.

  • Validation Check: Verify the balance stability. Drifting numbers often indicate static buildup, which can lead to powder dispersal.

Phase C: Reaction Setup
  • Solvent Choice: Dissolves readily in polar aprotic solvents (DMSO, DMF) or water/alcohol mixtures.

  • Addition Order: Add the solid to the solvent, not solvent to solid, to minimize aerosol generation.

  • Validation Check: Ensure the fume hood sash is at the working height (usually 18 inches) to maintain face velocity >100 fpm.

Emergency Response & Deactivation

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a full-face respirator if the spill is >1g and outside a hood.

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite or Sand).

    • Do not use water initially, as this may spread the amine.

    • Sweep carefully into a hazardous waste bag.

    • Clean the surface with a dilute 1% Acetic Acid solution (to neutralize the amine residue), followed by soap and water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[3][8][9] Hold eyelids open. The amine functionality is basic and can cause corneal damage if not rinsed quickly.

  • Skin Contact: Wash with soap and copious water.[3][4][5][6][7][8][9][10] Do not use alcohol (ethanol), as it may enhance skin absorption.

Waste Disposal & Deactivation

Disposal Pathway: High-Temperature Incineration.

  • Segregation: Dispose of as Solid Organic Waste (Halogen-free) .

  • Labeling: Clearly label as "Irritant - Spirocyclic Amine."

  • Prohibited: NEVER flush down the drain. The spirocyclic structure is stable and can persist in water systems.

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision points in the handling workflow.

SafeHandling Start Start: Receipt of Material Inspection Visual Inspection: White/Off-white Powder? Start->Inspection Quarantine Quarantine: Purification Required Inspection->Quarantine No (Yellow/Sticky) Storage Storage: 2-8°C, Inert Atmosphere Inspection->Storage Yes Disposal Disposal: Solid Organic Waste Incineration Quarantine->Disposal Weighing Weighing: Fume Hood + Anti-Static Storage->Weighing Equilibrate to RT Reaction Reaction Setup: Dissolve in Polar Solvent Weighing->Reaction Reaction->Disposal Post-Experiment

Figure 1: Decision-matrix for the safe intake, processing, and disposal of 6-Azaspiro[3.4]octane-8-carboxylic acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81251541, 6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.